
2-(2-Amino-8-quinolinyloxy)-ethanol
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Overview
Description
2-(2-Amino-8-quinolinyloxy)-ethanol is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antiviral Activity
Recent studies have shown that quinoline derivatives exhibit potent antiviral properties against several viruses, including the Zika virus and human immunodeficiency virus (HIV). The mechanism often involves the inhibition of viral replication through interference with viral enzymes or cellular pathways essential for viral life cycles .
Anticancer Properties
Research indicates that 2-(2-Amino-8-quinolinyloxy)-ethanol can inhibit the growth of various cancer cell lines. For instance, compounds with similar structures have demonstrated cytotoxicity against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines. The anticancer activity is often attributed to the induction of apoptosis and disruption of cell cycle progression .
Neuroprotective Effects
Quinoline derivatives have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases. The ability of this compound to modulate neurotransmitter systems suggests potential therapeutic applications in treating disorders such as Alzheimer's disease and depression .
Antiviral Efficacy Study
A study conducted on a series of quinoline derivatives, including this compound, demonstrated significant antiviral activity against HIV. The study utilized in vitro assays to measure the compound's effectiveness in inhibiting viral replication, revealing promising results that warrant further investigation .
Anticancer Research
In a comparative study assessing the anticancer properties of various quinoline derivatives, this compound exhibited an IC50 value indicative of strong cytotoxicity against MCF-7 cells. The study highlighted the compound's potential as a lead candidate for developing novel anticancer therapies .
Neuroactivity Assessment
Research involving rat brain slices indicated that this compound could modulate neurotransmitter release, suggesting its potential role in treating neurological disorders. This neuroactivity assessment provides insights into how the compound may influence cognitive functions and mood regulation .
Properties
Molecular Formula |
C11H12N2O2 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-(2-aminoquinolin-8-yl)oxyethanol |
InChI |
InChI=1S/C11H12N2O2/c12-10-5-4-8-2-1-3-9(11(8)13-10)15-7-6-14/h1-5,14H,6-7H2,(H2,12,13) |
InChI Key |
YRGSJXHFLKEHLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCO)N=C(C=C2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.